Enhanced Lipophilicity (logP) Compared to Unsubstituted 2-Benzoylpyrimidine
The presence of the para-methyl group in 2-(4-Methylbenzoyl)pyrimidine significantly increases lipophilicity relative to the unsubstituted 2-benzoylpyrimidine. This difference is quantified by predicted logP values: 2.86 for the target compound versus 1.52 for 2-benzoylpyrimidine, a difference of 1.34 log units [1][2]. Increased lipophilicity often correlates with enhanced membrane permeability and altered pharmacokinetic profiles, making the target compound a more suitable candidate for cell-based assays or in vivo studies where higher membrane penetration is desired [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 2.86 |
| Comparator Or Baseline | 2-Benzoylpyrimidine, predicted logP = 1.52 |
| Quantified Difference | ΔlogP = 1.34 (2.1x higher partition coefficient) |
| Conditions | Predicted values from computational models (MMsINC / Chembase) |
Why This Matters
For medicinal chemists, a 1.34 log unit difference in lipophilicity can profoundly influence a compound's solubility, membrane permeability, and off-target binding, directly affecting assay outcomes and lead optimization decisions.
- [1] MMsINC Database. Predicted properties for 2-(4-Methylbenzoyl)pyrimidine. SlogP: 2.86. http://mms.dsfarm.unipd.it (accessed 2026). View Source
- [2] Chembase. 2-benzoylpyrimidine properties. LogP: 1.524. https://www.chembase.cn (accessed 2026). View Source
